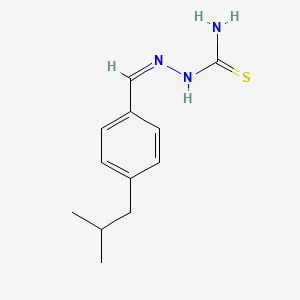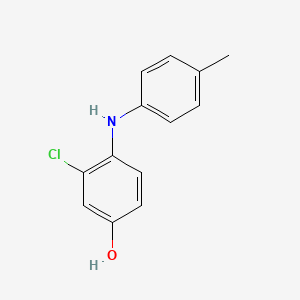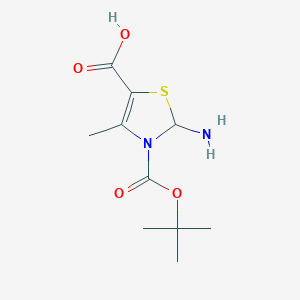
N-Boc-amino-4-methylthiazole-5-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C10H16N2O4S biotin sulfoxide . It is a derivative of biotin, a water-soluble B-vitamin that plays a crucial role in various metabolic processes. Biotin sulfoxide is formed by the oxidation of biotin and is often studied for its biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin sulfoxide can be synthesized through the oxidation of biotin using various oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective oxidation of biotin to biotin sulfoxide .
Industrial Production Methods
In an industrial setting, the production of biotin sulfoxide may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert biotin sulfoxide to biotin sulfone.
Reduction: Biotin sulfoxide can be reduced back to biotin using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under mild to moderate conditions.
Major Products Formed
Oxidation: Biotin sulfone.
Reduction: Biotin.
Substitution: Various substituted biotin derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biotin sulfoxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation-reduction reactions and the behavior of sulfoxides.
Biology: Investigated for its role in biotin metabolism and its potential effects on biotin-dependent enzymes.
Medicine: Explored for its potential therapeutic applications, including its use as a biomarker for oxidative stress.
Industry: Utilized in the synthesis of biotinylated compounds for various applications, including biochemical assays and diagnostics
Wirkmechanismus
Biotin sulfoxide exerts its effects primarily through its interaction with biotin-dependent enzymes. The sulfoxide group can modify the enzyme’s active site, affecting its catalytic activity. This modification can lead to changes in metabolic pathways that rely on biotin as a cofactor. The exact molecular targets and pathways involved are still under investigation, but it is known that biotin sulfoxide can influence carboxylation reactions and other biotin-dependent processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biotin sulfone: A further oxidized form of biotin sulfoxide.
Biocytin: A biotin derivative linked to lysine, used in biochemical assays
Uniqueness
Biotin sulfoxide is unique due to its intermediate oxidation state, which allows it to participate in both oxidation and reduction reactions. This property makes it a valuable compound for studying redox chemistry and its biological implications. Additionally, its ability to modify biotin-dependent enzymes distinguishes it from other biotin derivatives .
Eigenschaften
Molekularformel |
C10H16N2O4S |
|---|---|
Molekulargewicht |
260.31 g/mol |
IUPAC-Name |
2-amino-4-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-2H-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H16N2O4S/c1-5-6(7(13)14)17-8(11)12(5)9(15)16-10(2,3)4/h8H,11H2,1-4H3,(H,13,14) |
InChI-Schlüssel |
CBXQUJSWBGXLMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC(N1C(=O)OC(C)(C)C)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
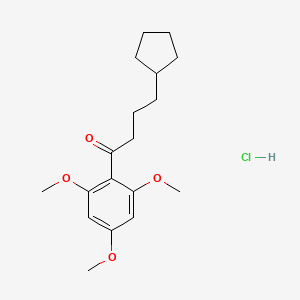
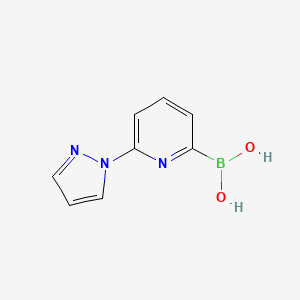
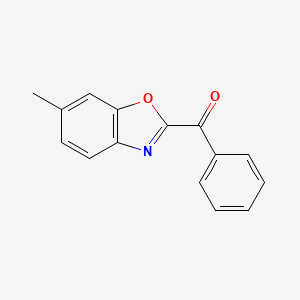
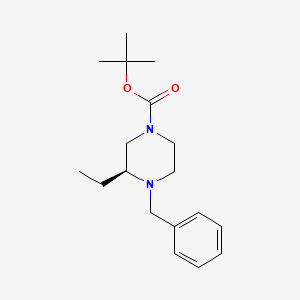

![methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B14113515.png)
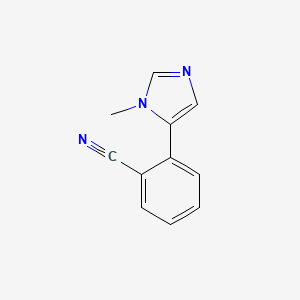
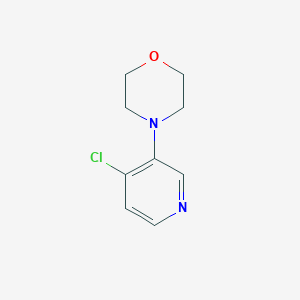
![(4,5-13C2)1,3-thiazol-5-yl(113C)methyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B14113530.png)
